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Abstract

Meteneprost is a synthetic prostaglandin E2 (PGEZ2) analogue that has garnered interest for its
clinical applications in obstetrics and gynecology, primarily for cervical ripening and the
termination of pregnancy. As a selective agonist, its pharmacological activity is mediated
through its interaction with specific prostaglandin receptors, initiating a cascade of intracellular
signaling events. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, and pharmacological characteristics of Meteneprost. It
includes a detailed summary of its mechanism of action, receptor binding profile, and
associated signaling pathways. Furthermore, this guide outlines key experimental
methodologies relevant to the study of Meteneprost, offering a valuable resource for
researchers and professionals in the field of drug development.

Chemical Structure and Identification

Meteneprost is chemically designated as (5Z,11a,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-
9-methyleneprosta-5,13-dien-1-oic acid. It is also known by other names such as 9-Deoxy-
16,16-dimethyl-9-methylene-PGF2 and the code U-46785.[1][2] Its chemical identity is well-
defined by its CAS Registry Number, IUPAC name, and molecular structure representations
like SMILES and InChl.

Table 1. Chemical Identification of Meteneprost
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Identifier Value Reference

(2)-7-[(1R,2R,3R)-3-hydroxy-2-
[(E,3R)-3-hydroxy-4,4-

IUPAC Name dimethyloct-1-enyl]-5- [3]
methylidenecyclopentyl]hept-5-

enoic acid
CAS Number 61263-35-2 [1]
Molecular Formula C23H3804 [1]

CCCCC(C)(C)--INVALID-LINK-

0)C(=C)C[C@H]10">C@@H
o)

SMILES

InChI=1S/C23H3804/c1-5-6-
15-23(3,4)21(25)14-13-19-
18(17(2)16-20(19)24)11-9-7-8-
10-12-22(26)27/h7,9,13-14,18-
21,24-25H,2,5-6,8,10-12,15-
16H2,1,3-4H3,(H,26,27)/b9-
7-,14-
13+/t18-,19+,20+,21+/m0/s1

InChl

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and
pharmacokinetic profile. While experimental data for some of Meteneprost's properties are not
readily available in the public domain, predicted values and data for its potassium salt provide
some insight.

Table 2: Physicochemical Properties of Meteneprost
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Property Value

Notes Reference

Molecular Weight 378.55 g/mol

Melting Point Not available

A study on
Meteneprost
potassium
suppositories
indicates that drug
release is dependent
on the melting
temperature of the

suppository base.

520.5+50.0 °C at 760

Boiling Point
mmHg

Predicted value.

Solubility Not available

Experimental data for
solubility in water or
other solvents is not
readily available.
General solubility
determination
methods can be

applied.

pKa Not available

As a carboxylic acid,
Meteneprost is
expected to have an

acidic pKa.

Pharmacological Properties and Mechanism of

Action

Meteneprost is a prostaglandin E2 analogue and exerts its effects by acting as an agonist at

prostaglandin receptors. The primary target for Meteneprost is believed to be the

Prostaglandin E2 Receptor 2 (PTGER2), also known as the EP2 receptor.
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Receptor Binding and Selectivity

While specific binding affinity data (Ki or IC50 values) for Meteneprost across the full panel of
prostanoid receptors (EP1, EP2, EP3, EP4, FP, DP, IP, TP) is not publicly available, its
classification as a PGE2 analogue and its known biological effects strongly suggest activity at
EP receptors. The KEGG DRUG database explicitly lists PTGER2 as a target for Meteneprost.

For context, other prostaglandin analogues have been characterized for their receptor binding
profiles. For instance, Travoprost acid shows high affinity for the FP receptor (Ki = 35 nM) with
minimal affinity for other prostanoid receptors. Latanoprost acid also has a relatively high
affinity for the FP receptor (Ki = 98 nM). In contrast, Bimatoprost acid is less selective, with
significant affinity for FP, EP1, and EP3 receptors. The development of selective EP2 and EP4
receptor antagonists has further elucidated the distinct roles of these receptors.

Signaling Pathways

The EP2 receptor, the putative primary target of Meteneprost, is a G-protein coupled receptor
(GPCR) that is coupled to the Gs alpha subunit. Activation of the EP2 receptor by an agonist
like Meteneprost leads to the stimulation of adenylyl cyclase, which in turn increases
intracellular levels of cyclic adenosine monophosphate (CAMP). This increase in CAMP
activates Protein Kinase A (PKA), which then phosphorylates various downstream targets,
leading to the physiological response.

The following diagram illustrates the generally accepted signaling pathway for EP2 receptor
activation:

Click to download full resolution via product page

Figure 1: Simplified EP2 Receptor Signaling Pathway.
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Pharmacological Effects

The primary pharmacological effects of Meteneprost are centered on the female reproductive
system:

o Cervical Ripening: Meteneprost promotes the softening, effacement, and dilation of the
cervix. This is thought to be mediated by the activation of collagenase and remodeling of the
extracellular matrix in the cervical tissue, processes influenced by prostaglandins.

o Uterine Contractions: As a prostaglandin analogue, Meteneprost can induce uterine
contractions, which is a key component of its use in the termination of pregnancy. The
precise signaling pathways leading to uterine contraction following EP receptor activation are
complex and can involve interplay between different EP receptor subtypes.

Key Experimental Protocols

Detailed experimental protocols for Meteneprost are not widely published. However, standard
methodologies for characterizing similar compounds can be applied.

Radioligand Binding Assay for Prostaglandin Receptors

This assay is used to determine the binding affinity of Meteneprost for various prostaglandin
receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of Meteneprost for EP and
FP receptors.

Methodology:
 Membrane Preparation:

o Culture cells stably expressing the human recombinant prostaglandin receptor of interest
(e.g., EP2, EP4).

o Harvest the cells and homogenize in a cold lysis buffer.

o Centrifuge the homogenate to pellet the cell membranes.
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o Wash the membrane pellet and resuspend in an appropriate assay buffer.
o Determine the protein concentration of the membrane preparation.
o Competition Binding Assay:

o In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a
suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of
unlabeled Meteneprost.

o Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium
(e.g., 60 minutes).

o Terminate the binding reaction by rapid filtration through glass fiber filters to separate
bound from free radioligand.

o Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.
o Data Analysis:

o Plot the percentage of specific binding of the radioligand against the concentration of
Meteneprost.

o Determine the IC50 value (the concentration of Meteneprost that inhibits 50% of the
specific binding of the radioligand).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where
[L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay:
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Figure 2: Workflow of a Competitive Radioligand Binding Assay.
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Assessment of Cervical Ripening in Clinical Trials

The efficacy of Meteneprost in inducing cervical ripening is a key clinical endpoint.

Objective: To quantitatively assess the change in cervical status following the administration of
Meteneprost.

Methodology:

» Patient Selection: Recruit pregnant women with an indication for labor induction and an
unfavorable cervix.

o Baseline Assessment: Before administration of Meteneprost, perform a baseline cervical
examination and calculate the Bishop score. The Bishop score is a standardized method to
quantify cervical status based on dilation, effacement, consistency, position, and fetal station.

 Intervention: Administer Meteneprost according to the trial protocol (e.g., vaginal gel).

o Follow-up Assessment: At a predetermined time point after administration, repeat the
cervical examination and calculate the Bishop score.

o Data Analysis: Compare the change in Bishop score from baseline to the follow-up
assessment. A significant increase in the Bishop score indicates successful cervical ripening.
Other parameters such as the time to onset of labor and the need for oxytocin augmentation
can also be assessed.

Clinical Applications and Significance

Meteneprost has been investigated in clinical trials for its utility in the termination of early
pregnancy, often in combination with mifepristone. Its ability to induce both cervical ripening
and uterine contractions makes it an effective agent for this indication. Studies have compared
its efficacy and side-effect profile to other prostaglandins like misoprostol.

Conclusion

Meteneprost is a structurally defined prostaglandin E2 analogue with significant
pharmacological effects on the female reproductive system. Its mechanism of action is primarily
through the activation of the EP2 receptor, leading to a cascade of events that result in cervical
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ripening and uterine contractions. While much is known about its clinical utility, further research
is warranted to fully elucidate its receptor binding profile and the specific downstream signaling
pathways it modulates. The experimental protocols outlined in this guide provide a framework
for future investigations into the detailed pharmacological properties of Meteneprost, which will
be invaluable for the development of new therapeutic strategies in obstetrics and gynecology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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